Increased Lipophilicity Compared to Non-Fluorinated Analog (CAS 1007504-16-6)
The target compound, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, demonstrates a calculated XLogP3 of 0.9 . This represents a quantifiable increase in lipophilicity over its direct non-fluorinated analog, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-16-6), which has a calculated XLogP3 of 0.4 . The introduction of the 2,2-difluoroethanol group increases the partition coefficient by 0.5 logP units.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-16-6): XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP3 = +0.5 (125% increase) |
| Conditions | Calculated property from vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
Higher lipophilicity can directly translate to improved membrane permeability, making this fluorinated analog more favorable for cell-based assays or in vivo studies where passive diffusion is a requirement.
